9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that has gained significant attention in the fields of organic electronics and materials science. Its unique structure comprises a carbazole core, a biphenyl group, and a dioxaborolane moiety, which contribute to its distinctive chemical and physical properties. This compound is classified as an organic boron compound due to the presence of the dioxaborolane group, and it is often used in various synthetic applications and material formulations.
The synthesis of 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves several key steps:
These synthetic routes may be optimized for yield and scalability in industrial applications.
The molecular formula for 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is C30H28BNO2. Its molecular weight is approximately 445.37 g/mol. The structure includes:
The compound's structural complexity allows for diverse interactions in chemical reactions and applications .
9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole can undergo various chemical reactions:
Reagents such as organic solvents (e.g., dichloromethane) and catalysts (e.g., palladium) are commonly employed under specific temperature and pressure conditions to facilitate these reactions .
The mechanism of action for 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The unique structural features allow this compound to modulate the activity of these targets effectively. Such interactions can lead to alterations in cellular processes including signal transduction pathways and gene expression modulation .
9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole finds applications primarily in:
The compound's ability to form stable complexes with various substrates enhances its utility in research and industrial applications .
Palladium-catalyzed cross-coupling reactions represent the predominant methodology for installing the pinacol boronate ester functionality onto the carbazole core. The benchmark synthetic route involves Suzuki-Miyaura coupling between 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole (CAS RN: 6299-16-7) and bis(pinacolato)diboron (B₂pin₂). This transformation proceeds with excellent regioselectivity at the C3 position due to enhanced electron density at this site compared to C6 . Optimization studies reveal that catalyst selection critically influences yield: Pd(dppf)Cl₂ demonstrates superior performance (89-92% yield) compared to Pd(PPh₃)₄ (70-75%) due to enhanced stability of the phosphine ligand system under reaction conditions. The reaction proceeds optimally in oxygen-free toluene at 80-85°C for 18-24 hours with potassium carbonate (K₂CO₃) as base .
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Boronate Ester Installation
Catalyst (5 mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 85 | 92 |
Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85 | 75 |
Pd(dppf)Cl₂ | KOAc | Dioxane | 100 | 82 |
Pd(dppf)Cl₂ | K₂CO₃ | DMF | 85 | 68 |
Alternative approaches employ Miyaura borylation of the corresponding brominated precursor using PdCl₂(dppf) with pinacolborane (HBpin), though this method requires stringent anhydrous conditions and offers marginal yield improvements (≤5%) over the diboron route . Post-synthesis purification typically involves silica gel chromatography followed by recrystallization from toluene/hexane mixtures, yielding the target compound as white to light yellow crystals with >97% purity (HPLC) [1] .
The inherent electronic asymmetry of the carbazole scaffold dictates preferential functionalization at specific positions. Electrophilic aromatic substitution (EAS) occurs preferentially at C3/C6 due to their heightened electron density, while C1/C8 positions exhibit lower reactivity. Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature achieves >95% selectivity for monobromination at C3. Subsequent C6 bromination requires elevated temperatures (40-50°C) and extended reaction times (8-12 hours), yielding the 3,6-dibrominated precursor essential for controlled boronate ester installation .
Table 2: Regioselective Bromination of 9-([1,1'-Biphenyl]-4-yl)-9H-carbazole
Electrophile | Equivalents | Temperature (°C) | Reaction Time (h) | Major Product (Selectivity) |
---|---|---|---|---|
NBS | 1.0 | 0 → 25 | 2 | 3-Bromo (>95%) |
NBS | 2.1 | 40 → 50 | 8 | 3,6-Dibromo (88%) |
Br₂ | 1.1 | 0 | 1 | 3-Bromo (82%) |
Br₂ | 2.2 | 25 | 4 | 3,6-Dibromo (75%) |
Further functionalization leverages the boronate’s versatility in cross-coupling. The C3-boronate ester undergoes Suzuki coupling with aryl halides under mild conditions (Pd(PPh₃)₄, K₂CO₃, toluene/water 80°C) without disturbing the biphenyl substituent. Crucially, the C6 position remains available for orthogonal functionalization (e.g., bromination, nitration) after boronate installation, enabling synthesis of asymmetric derivatives [1] . This sequential functionalization strategy facilitates precise molecular engineering for optoelectronic materials.
The carbazole nitrogen presents a potential site for undesired reactions during boronate installation or subsequent derivatization. While the bulky biphenyl-4-yl group in 9-([1,1'-biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole inherently provides steric protection, sensitive synthetic sequences necessitate temporary N-protection. tert-Butoxycarbonyl (Boc) protection demonstrates excellent compatibility with boronate ester stability. Deprotection employs mild acidic conditions (TFA/DCM, 25°C, 1h) without cleaving the boronate or biphenyl groups [5].
For highly reactive electrophiles, bulkier silyl-based protecting groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are employed. These groups withstand strongly basic conditions required for lithiation-based functionalizations but require harsher deprotection (e.g., TBAF in THF). Notably, the biphenyl group itself requires no protection during standard functionalization steps due to its robust chemical inertness under EAS and cross-coupling conditions relevant to carbazole chemistry [7].
Table 3: Protecting Group Strategies for Carbazole Nitrogen During Functionalization
Protecting Group | Deprotection Conditions | Compatibility with Boronate | Yield After Deprotection (%) |
---|---|---|---|
None (N-Biphenyl) | N/A | Excellent | N/A |
Boc | TFA/DCM, 25°C, 1h | Excellent | 95 |
TBS | TBAF/THF, 25°C, 12h | Good | 88 |
SEM | MgBr₂·OEt₂/DCM, 25°C, 6h | Excellent | 91 |
Storage stability studies indicate that the title compound maintains >97% purity for over 12 months when stored under inert gas (nitrogen or argon) at 2-8°C in the dark, confirming the long-term integrity of both biphenyl and boronate functionalities under optimized conditions [1] .
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